4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride
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Overview
Description
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride is a chemical compound with a complex structure that includes an aminopiperidine moiety and an ethoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride typically involves multiple steps, starting with the preparation of the aminopiperidine and ethoxyphenol intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced to modify the aminopiperidine moiety.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to quinone derivatives, while substitution reactions can yield a variety of functionalized phenol compounds .
Scientific Research Applications
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopiperidine moiety is known to interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopiperidine derivatives and ethoxyphenol compounds. Examples include:
Linagliptin: An aminopiperidine derivative used as a dipeptidyl peptidase-4 (DPP-4) inhibitor.
Sitagliptin: Another DPP-4 inhibitor with a similar aminopiperidine structure.
Alogliptin: A compound with a similar mechanism of action and structure
Uniqueness
What sets 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride apart is its unique combination of the aminopiperidine and ethoxyphenol groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]-2-ethoxyphenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-2-18-14-9-11(3-4-13(14)17)10-16-7-5-12(15)6-8-16;;/h3-4,9,12,17H,2,5-8,10,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKVSZUGOJHPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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